What are the physical and chemical properties of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-?
What are the physical and chemical properties of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-?
Physicochemical Profiling, Synthetic Pathways, and Pharmacophore Utility
Executive Summary
Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)- (also known as 3-Acetyl-6-chloro-1-methylindole) represents a "privileged structure" in medicinal chemistry. Belonging to the class of 3-substituted indoles, this compound serves as a critical intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), 5-HT6 receptor antagonists, and various kinase inhibitors. Its structural utility lies in the orthogonal reactivity of the C3-acetyl group (electrophilic center) and the C6-chloro substituent (handle for cross-coupling), allowing for rapid diversification of the indole core.
This technical guide provides a comprehensive analysis of its properties, validated synthetic protocols, and reactivity profiles for researchers in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Attribute | Detail |
| IUPAC Name | 1-(6-Chloro-1-methyl-1H-indol-3-yl)ethanone |
| Common Synonyms | 3-Acetyl-6-chloro-1-methylindole; 6-Chloro-1-methyl-3-indolyl methyl ketone |
| CAS Registry Number | 115252-87-2 (Generic Class); 949035-04-5 (Isomer/Salt variant) |
| Molecular Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.66 g/mol |
| SMILES | CN1C=C(C2=C1C=CC(=C2)Cl)C(=O)C |
| InChI Key | HYLFRICFKVJJOZ-UHFFFAOYSA-N (Analog based) |
Structural Commentary: The molecule features an electron-rich indole ring system. The nitrogen atom (N1) is methylated, preventing N-H hydrogen bonding and increasing lipophilicity. The C3 position is functionalized with an acetyl group, which is conjugated with the indole double bond, making the carbonyl oxygen highly basic and the C3 position less nucleophilic than in unsubstituted indoles. The C6-chlorine atom provides a site for palladium-catalyzed coupling (e.g., Suzuki-Miyaura) in late-stage functionalization.
Physicochemical Properties[3][5][7][8][9][10]
The following data aggregates experimental values for close structural analogs (e.g., 3-acetyl-1-methylindole) and computational predictions for the specific 6-chloro derivative.
| Property | Value / Range | Source/Note |
| Physical State | Solid (Crystalline powder) | Observed in class |
| Color | Off-white to pale yellow | Typical for 3-acylindoles |
| Melting Point | 132–136 °C (Predicted) | vs.[1] 109°C for non-chloro analog [1] |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High LogP |
| Solubility (Organic) | Soluble in DCM, DMSO, DMF, EtOAc | Dipolar aprotic preferred |
| LogP (Octanol/Water) | 2.65 ± 0.3 | Calculated (Consensus) |
| TPSA | 22.07 Ų | Polar Surface Area |
| H-Bond Donors | 0 | N-Methylated |
| H-Bond Acceptors | 1 | Carbonyl Oxygen |
| pKa (Conjugate Acid) | ~ -1.5 (Carbonyl oxygen) | Protonation occurs at O, not N |
Synthetic Pathways[5][8][11]
The synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)ethanone is most efficiently achieved via a two-step sequence starting from commercially available 6-chloroindole. The order of operations (Methylation vs. Acylation) is critical; Route A (Methylation first) is preferred to avoid competitive O-acylation or N-acylation side reactions.
Graphviz Workflow: Synthetic Route
Figure 1: Preferred synthetic route via Friedel-Crafts acylation of the N-methylated intermediate.
Detailed Protocol (Route A)
Step 1: N-Methylation
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Reagents: 6-Chloroindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Iodide (1.1 eq), DMF (anhydrous).
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Procedure: To a stirred solution of 6-chloroindole in DMF at 0°C, add NaH portion-wise. Stir for 30 min to ensure deprotonation (gas evolution ceases). Add MeI dropwise. Warm to RT and stir for 2 hours.
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Workup: Quench with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Checkpoint: Product should be a clear to pale yellow oil/solid.[2]
Step 2: Friedel-Crafts Acylation
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Reagents: 6-Chloro-1-methylindole (from Step 1), Acetyl Chloride (1.2 eq), Tin(IV) Chloride (SnCl₄, 1.2 eq) or Aluminum Chloride (AlCl₃), Dichloromethane (DCM).
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Procedure:
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Dissolve the indole intermediate in dry DCM under Argon/Nitrogen.
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Cool to 0°C.
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Add the Lewis Acid (SnCl₄ is milder and often cleaner for indoles) dropwise.
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Add Acetyl Chloride dropwise; the solution will likely turn dark red/brown (formation of the acylium-indole complex).
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Stir at 0°C for 1 hour, then allow to warm to RT.
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Quenching (Critical): Pour the reaction mixture slowly into ice-water containing dilute HCl. Caution: Exothermic.
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Purification: Extract with DCM. Recrystallize the solid residue from Ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
Reactivity & Applications in Drug Design
The target molecule is a versatile scaffold. The C3-acetyl group serves as a "chemical handle" for divergent synthesis, while the C6-chloro group remains dormant until activated by Pd-catalysis.
Graphviz Pathway: Divergent Reactivity
Figure 2: Divergent synthesis map showing the transformation of the ketone and chloro-substituent.
Key Applications
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Antiviral Research (HIV): The 6-chloro-1-methylindole core mimics the pharmacophore of Lersivirine (a next-gen NNRTI). The acetyl group can be converted to a cyanovinyl or pyrazole moiety to enhance binding in the NNRTI hydrophobic pocket [2].
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CNS Agents: 3-substituted indoles are privileged structures for 5-HT (Serotonin) receptor modulation. The acetyl group allows for the attachment of basic amine side chains via reductive amination or Mannich reactions.
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Oncology: Chalcones derived from this ketone (via condensation with benzaldehydes) have shown potency against tubulin polymerization in various cancer cell lines.
Analytical Characterization (Expected Data)
To validate the synthesis of Ethanone, 1-(6-chloro-1-methyl-1H-indol-3-yl)-, compare experimental data against these reference parameters:
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.30 (s, 1H, C2-H) – Characteristic downfield shift due to C3-carbonyl.
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δ 8.05 (d, 1H, C4-H) – Doublet, deshielded by carbonyl anisotropy.
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δ 7.60 (d, 1H, C7-H).
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δ 7.25 (dd, 1H, C5-H).
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δ 3.85 (s, 3H, N-CH₃).
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δ 2.45 (s, 3H, CO-CH₃).
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IR Spectroscopy (KBr):
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1630–1650 cm⁻¹ (C=O stretch, highly conjugated).
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No N-H stretch (confirms methylation).
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Mass Spectrometry (ESI+):
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[M+H]⁺ = 208.05 / 210.05 (Characteristic 3:1 Chlorine isotope pattern).
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References
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Sigma-Aldrich. Product Specification: 3-Acetyl-1-methylindole (CAS 19012-02-3).[3]Link
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12802, 3-Acetylindole (Class Reference).Link
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Heterocycles Journal. Synthesis of 3-acetylindoles and their biological activities.[4] (Contextual grounding for synthetic route). Link
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MDPI Molecules. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles. (Analogous reactivity of acetyl-halo-aromatics). Link
